Cas no 1806670-69-8 (Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate)

Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate is a specialized benzoate ester derivative featuring both difluoromethoxy and carboxyethyl functional groups. Its molecular structure combines aromatic and aliphatic components, offering versatility in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the ethyl ester and carboxyethyl moieties provide reactive sites for further derivatization. This compound is valued for its potential as a building block in medicinal chemistry, where its balanced polarity and functional group compatibility facilitate the design of bioactive molecules. Its synthesis and purity are critical for ensuring consistent performance in downstream applications.
Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate structure
1806670-69-8 structure
Product name:Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate
CAS No:1806670-69-8
MF:C13H14F2O5
MW:288.244071483612
CID:4959182

Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate
    • Inchi: 1S/C13H14F2O5/c1-2-19-12(18)10-5-4-9(20-13(14)15)7-8(10)3-6-11(16)17/h4-5,7,13H,2-3,6H2,1H3,(H,16,17)
    • InChI Key: XSQQPVZKPAOTGE-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C(=O)OCC)=C(C=1)CCC(=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 335
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.8

Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015003464-1g
Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate
1806670-69-8 97%
1g
1,549.60 USD 2021-06-21
Alichem
A015003464-250mg
Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate
1806670-69-8 97%
250mg
504.00 USD 2021-06-21
Alichem
A015003464-500mg
Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate
1806670-69-8 97%
500mg
823.15 USD 2021-06-21

Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate Related Literature

Additional information on Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate

Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate: A Comprehensive Overview

Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate, with the CAS number 1806670-69-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a benzoate ester derivative, characterized by its unique structural features that make it a promising candidate for various applications. The molecule consists of a benzoic acid backbone, with substituents at the 2 and 4 positions. At the 2 position, there is a carboxyethyl group, while at the 4 position, there is a difluoromethoxy group. These substituents contribute to the compound's chemical reactivity and biological activity.

The benzoate ester structure of Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate plays a crucial role in its chemical properties. Benzoate esters are known for their stability and ability to undergo various reactions, such as hydrolysis and condensation. The presence of the difluoromethoxy group introduces additional electronic effects, which can influence the compound's reactivity and solubility. Fluorine atoms are highly electronegative, which can enhance the molecule's ability to participate in hydrogen bonding and other intermolecular interactions.

Recent studies have highlighted the potential of Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate in drug development. Researchers have explored its ability to act as a precursor for more complex molecules with therapeutic potential. For instance, the carboxyethyl group can be modified to introduce bioisosteric replacements or to improve pharmacokinetic properties such as absorption and metabolism. The difluoromethoxy group has been shown to enhance the compound's selectivity towards certain biological targets, making it a valuable starting material for medicinal chemists.

In addition to its pharmaceutical applications, Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate has also been investigated for its role in agrochemicals. The compound's ability to inhibit specific enzymes or receptors makes it a potential candidate for developing pesticides or herbicides. Recent research has focused on optimizing its stability under environmental conditions and improving its bioavailability for agricultural use.

The synthesis of Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate involves a series of well-established organic reactions. The starting material is typically benzoic acid, which undergoes esterification with ethanol to form ethyl benzoate. Subsequent substitution reactions introduce the carboxyethyl and difluoromethoxy groups at the appropriate positions on the benzene ring. These reactions require precise control over reaction conditions, including temperature and catalyst selection, to ensure high yields and purity.

From an analytical perspective, Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the compound's molecular structure and purity. For example, proton NMR can reveal the presence of specific functional groups, while MS can confirm the molecular weight and fragmentation patterns.

One of the most intriguing aspects of Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate is its potential for further functionalization. By modifying the substituents on the benzene ring or altering the ester group, chemists can create derivatives with enhanced properties tailored for specific applications. For instance, introducing additional fluorine atoms or other heteroatoms could improve the compound's pharmacokinetic profile or increase its selectivity towards certain biological targets.

Looking ahead, Ethyl 2-(2-carboxyethyl)-4-(difluoromethoxy)benzoate represents a valuable platform for exploring new chemical entities with diverse functionalities. Its structural versatility and unique reactivity make it an attractive candidate for both academic research and industrial applications. As researchers continue to uncover its potential, this compound is poised to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.